molecular formula C23H24N2O4S B11492557 4-(pyrrolidin-1-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide

4-(pyrrolidin-1-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide

Cat. No.: B11492557
M. Wt: 424.5 g/mol
InChI Key: OXWZDEGTKMMSKI-UHFFFAOYSA-N
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Description

4-(pyrrolidin-1-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a pyrrolidine ring, a sulfonyl group, and a dibenzofuran moiety, making it a versatile candidate for multiple applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrrolidin-1-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the dibenzofuran core, followed by the introduction of the sulfonyl group and the pyrrolidine ring. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(pyrrolidin-1-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-(pyrrolidin-1-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(pyrrolidin-1-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(pyrrolidin-1-yl)benzonitrile: Shares the pyrrolidine ring but lacks the sulfonyl and dibenzofuran moieties.

    N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide: Contains the sulfonyl group but differs in the rest of the structure.

Uniqueness

4-(pyrrolidin-1-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H24N2O4S

Molecular Weight

424.5 g/mol

IUPAC Name

4-pyrrolidin-1-ylsulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide

InChI

InChI=1S/C23H24N2O4S/c26-23(16-7-10-18(11-8-16)30(27,28)25-13-3-4-14-25)24-17-9-12-22-20(15-17)19-5-1-2-6-21(19)29-22/h7-12,15H,1-6,13-14H2,(H,24,26)

InChI Key

OXWZDEGTKMMSKI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5

Origin of Product

United States

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